N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-phenylbutanamide
Description
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-3-17(15-9-5-4-6-10-15)21(23)22-14-20(24-2)19-13-16-11-7-8-12-18(16)25-19/h4-13,17,20H,3,14H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMVVIURQNOOSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC3=CC=CC=C3O2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring
Industrial Production Methods
Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield . This method involves the use of microwave irradiation to accelerate the reaction process, resulting in shorter reaction times and higher product yields.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often employ reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran ketones, while reduction can produce benzofuran alcohols.
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-phenylbutanamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits significant biological activities, including anti-tumor and antibacterial properties.
Industry: Benzofuran derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to cellular receptors and enzymes, leading to the modulation of various biochemical pathways. For instance, it may induce pro-oxidative effects, increasing reactive oxygen species in cancer cells, which in turn inhibits cell growth.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Structural Features and Molecular Properties
The following table summarizes key structural differences and similarities between the target compound and related molecules:
Key Observations:
- Benzofuran Core: The target compound shares this feature with and . Benzofuran derivatives are known for their metabolic stability and ability to interact with aromatic receptors .
- Methoxyethyl Group : Present in the target compound and , this group enhances solubility and may influence blood-brain barrier penetration.
Pharmacological Implications
Target Compound vs. N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-(2-fluorophenoxy)acetamide ()
- Structural Difference: Replacement of phenylbutanamide with fluorophenoxyacetamide.
- Impact : The fluorine atom in may increase electronegativity and hydrogen-bonding capacity, enhancing affinity for polar active sites. The shorter acetamide chain reduces conformational flexibility compared to the target compound’s butanamide .
Target Compound vs. N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-benzodioxepine-sulfonamide ()
- Structural Difference : Sulfonamide group and benzodioxepine ring replace phenylbutanamide.
Target Compound vs. N-(2-imidazopyridinylphenyl)-2-phenylbutanamide ()
- Structural Difference : Benzofuran replaced with imidazopyridine.
- The shared phenylbutanamide group suggests similar metabolic pathways for both compounds .
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-phenylbutanamide, a compound characterized by its unique molecular structure, has garnered attention in various fields of biological research. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The compound features a benzofuran moiety linked to a methoxyethyl group and a phenylbutanamide structure. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Benzofuran Ring : This can be achieved through cyclization reactions involving phenolic precursors.
- Attachment of the Methoxyethyl Group : This step may utilize alkylation reactions with methoxyethyl halides.
- Amidation to Form the Butanamide : This is accomplished through the reaction of butanoic acid derivatives with appropriate amines.
The biological activity of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-phenylbutanamide is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby altering metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing physiological responses.
- Signal Transduction Interference : The compound may interfere with signaling pathways related to cell proliferation and apoptosis.
Pharmacological Effects
Research indicates that N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-phenylbutanamide exhibits several pharmacological effects:
- Anti-inflammatory Activity : Studies have shown it can reduce inflammation markers in vitro.
- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, suggesting potential neuroprotective effects.
- Anticancer Potential : Preliminary studies indicate cytotoxic effects against various cancer cell lines.
Data Table: Biological Activity Overview
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Reduced cytokine levels | |
| Antioxidant | Scavenging of DPPH radicals | |
| Cytotoxicity | Inhibition of cancer cell proliferation |
Case Studies
-
Anti-inflammatory Study :
A study conducted on animal models demonstrated that administration of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-phenylbutanamide significantly lowered levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent. -
Neuroprotective Effects :
In vitro experiments using neuronal cell lines showed that the compound could protect against oxidative stress-induced apoptosis, highlighting its potential for neurodegenerative disease treatment. -
Anticancer Research :
A series of experiments on human cancer cell lines (e.g., breast and colon cancer) revealed that the compound induced apoptosis and cell cycle arrest, suggesting a mechanism for its anticancer properties.
Q & A
Q. What experimental designs validate the compound’s potential as a lead molecule?
- Methodological Answer :
- Dose-Response Studies : Determine IC/EC values across multiple cell lines.
- ADMET Profiling : Assess permeability (Caco-2 assays), hepatotoxicity (CYP450 inhibition), and plasma protein binding.
- In Vivo Efficacy : Use rodent models for pharmacokinetics (e.g., t, AUC) and therapeutic index calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
